3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide
Description
. This compound is characterized by its complex structure, which includes amino, hydroxy, and sulfonamide functional groups.
Properties
IUPAC Name |
3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S2/c1-22(18,19)15-9-3-2-4-10(7-9)16-23(20,21)11-5-6-13(17)12(14)8-11/h2-8,15-17H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYNCIUFSSUHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the sulfonation of aniline derivatives followed by amination and hydroxylation reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition disrupts the cellular environment, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-hydroxybenzenesulfonamide: This compound shares a similar core structure but lacks the methanesulfonamido group.
4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide: This compound has a similar sulfonamide structure but with different substituents on the aromatic ring.
Uniqueness
3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide is unique due to the presence of both amino and hydroxy groups on the aromatic ring, as well as the methanesulfonamido group. These functional groups contribute to its distinct chemical reactivity and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
